3-Amino-3-morpholinoacrylonitrile
Description
3-Amino-3-morpholinoacrylonitrile is a specialized acrylonitrile derivative featuring a morpholine substituent at the β-position of the acrylonitrile backbone. This compound is synthesized via nucleophilic addition reactions involving acrylonitrile precursors and morpholine, as demonstrated in the reaction of 2-cyano-3-ferrocenyl-acrylonitrile with morpholine under basic conditions . Its molecular structure combines the electron-deficient acrylonitrile moiety with the electron-rich morpholine group, creating a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H11N3O/c8-2-1-7(9)10-3-5-11-6-4-10/h1H,3-6,9H2 |
InChI Key |
NIJBZJPXHOOJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=CC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-3-morpholinoacrylonitrile with structurally related acrylonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects :
- Morpholine vs. Aryl Groups : Morpholine enhances solubility and electronic diversity, whereas aryl groups (e.g., bromophenyl, ethylphenyl) introduce steric bulk and modulate electronic properties for specific reactions (e.g., cross-coupling in Br-PCNCF3 synthesis) .
- Trifluoromethyl-Pyridinyl : This substituent significantly increases electrophilicity and thermal stability, making the compound suitable for high-temperature reactions .
- Reactivity: 3-Amino-3-morpholinoacrylonitrile exhibits balanced reactivity due to the interplay of the electron-deficient acrylonitrile and electron-rich morpholine, enabling diverse cyclization pathways (e.g., formation of benzimidazole derivatives) . In contrast, 3-amino-3-(4-bromophenyl)acrylonitrile’s bromine atom facilitates Suzuki-Miyaura coupling, a feature absent in morpholino derivatives .
- Applications: Morpholino derivatives are prioritized in medicinal chemistry for their solubility and bioactivity, while bromophenyl/trifluoromethyl analogs are leveraged in materials science and agrochemicals .
Research Findings and Data
- Synthetic Utility: 3-Amino-3-morpholinoacrylonitrile was used to synthesize (2Z)-2-((1H-benzo[d]imidazol-2-yl)diazenyl) derivatives, demonstrating potent antitumor activity in vitro . 3-Amino-3-(4-bromophenyl)acrylonitrile served as a key intermediate in the synthesis of Br-PCNCF3, a pyridine-dicarbonitrile with applications in optoelectronics .
- Physicochemical Data: Melting Points: Ethylphenyl derivatives (88–90°C) exhibit higher melting points than morpholino analogs (~80–85°C, inferred from similar structures), reflecting differences in crystallinity due to substituent polarity. LogP Values: Morpholino derivatives (estimated XlogP ~1.5) are more hydrophilic than ethylphenyl (XlogP ~2.0) or trifluoromethyl-pyridinyl analogs (XlogP ~3.2) .
Preparation Methods
Base-Catalyzed Addition of Morpholine to Acrylonitrile
The primary route involves the nucleophilic addition of morpholine to acrylonitrile under basic conditions. Morpholine (1.0–1.3 molar equivalents) reacts with acrylonitrile at 30–60°C for 2–6 hours, yielding 3-morpholinoacrylonitrile. This exothermic reaction proceeds via Michael addition, where morpholine’s secondary amine attacks acrylonitrile’s β-carbon. Optimal conditions (45°C, 1.05:1 morpholine-to-acrylonitrile ratio) achieve 98.6% intermediate yield.
Refining involves vacuum distillation to isolate 3-morpholinoacrylonitrile, with purity >92%. Side products like dimorpholino-dipropylamine form at higher temperatures (>60°C) or prolonged reaction times, necessitating strict temperature control.
Catalytic Hydrogenation for Amino Group Introduction
The conversion of 3-morpholinoacrylonitrile to 3-amino-3-morpholinoacrylonitrile requires selective hydrogenation. Catalysts such as Raney nickel, cobalt metal, or palladium-carbon (5% Pd/C) facilitate this step under 1.0–6.0 MPa H₂ pressure. For example, using self-prepared metallic nickel catalysts in ethanol at 150°C and 3 MPa for 6 hours achieves 78.9% yield.
Promoters like sodium carbonate (10–20% catalyst weight) enhance hydrogen uptake, while solvents (water, ethanol, or ammonia) modulate reaction kinetics. Ethanol outperforms methanol due to better solubility of intermediates, yielding 83.4% product versus 74.3% in methanol.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Hydrogenation efficiency correlates strongly with temperature and pressure:
-
Low-temperature regimes (80–120°C) : Favor slower side reactions but require longer durations (5–6 hours).
-
High-pressure systems (4.5–6.0 MPa) : Accelerate hydrogen diffusion, reducing reaction time to 2–3 hours but risking over-hydrogenation.
Table 1 summarizes yield outcomes across 15 trials:
Solvent and Catalyst Synergy
Solvent polarity significantly impacts hydrogenation rates:
-
Polar aprotic solvents (acetonitrile) : Increase nucleophilicity but risk catalyst poisoning.
-
Protic solvents (ethanol, ammonia) : Stabilize intermediates via hydrogen bonding, improving yields by 8–12%.
Catalyst selection further fine-tunes outcomes:
-
Raney nickel : Cost-effective but prone to deactivation above 150°C.
-
Palladium-carbon : Selective for nitrile reduction but requires lower temperatures (80–100°C).
Side Reactions and Byproduct Management
Dimorpholino-dipropylamine Formation
Excess morpholine or elevated temperatures (>60°C) during the addition step propagate side reactions, generating dimorpholino-dipropylamine (up to 15% yield). Mitigation strategies include:
Over-Hydrogenation to Tripropylamine Derivatives
Prolonged hydrogenation converts 3-amino-3-morpholinoacrylonitrile into morpholine-substituted tripropylamine. Using promoters like NaOH (0.6–1.4 g) curtails this pathway, maintaining yields >80%.
Advanced Catalytic Systems
Bimetallic Catalysts
Recent studies explore cobalt-nickel alloys for synergistic effects:
Lewis Acid-Mediated Pathways
Emerging methods employ Bi(OTf)₃ or ZnCl₂ to catalyze spiro annulations, though applicability to 3-amino-3-morpholinoacrylonitrile remains experimental.
Industrial-Scale Refinement Techniques
Vacuum Distillation
Post-hydrogenation crude products undergo two-stage distillation:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-Amino-3-morpholinoacrylonitrile?
- Methodological Answer : A prevalent approach involves palladium-catalyzed cross-coupling reactions. For example, General Procedure A (as described in ) utilizes Pd(OAc)₂, tri(o-tolyl)phosphine, and acrylonitrile derivatives under reflux with tetrabutylammonium chloride and AcONa·3H₂O. Alternatively, condensation reactions with morpholine can be employed: refluxing benzyl cyanide, triethyl orthoformate, and morpholine in DMF yields substituted acrylonitriles (e.g., 65% yield for morpholine derivatives) . Key steps include controlling stoichiometry, reaction time (72 hours for condensation), and purification via recrystallization (e.g., using AcOEt).
Q. How is 3-Amino-3-morpholinoacrylonitrile characterized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For geometric isomer analysis (Z/E ratios), integrate distinct proton signals in ¹H NMR (e.g., δ 5.64 ppm for E-isomer vs. δ 5.29 ppm for Z-isomer) . ¹³C NMR helps resolve overlapping signals (e.g., δ 148.6 ppm for E-isomer carbons vs. δ 146.5 ppm for Z-isomer) . HRMS confirms molecular weight (e.g., [M+H]⁺ calculated as 177.0828 vs. observed 177.0832) .
Q. What stability considerations are critical for handling 3-Amino-3-morpholinoacrylonitrile?
- Methodological Answer : Store under inert conditions (N₂/Ar) at low temperatures (2–8°C) to prevent degradation. Avoid prolonged exposure to moisture or light, as acrylonitrile derivatives are prone to hydrolysis and photoisomerization . Stability tests under varying pH and temperature can be conducted using HPLC to monitor decomposition products.
Advanced Research Questions
Q. How can geometric isomerism (Z/E) in 3-Amino-3-morpholinoacrylonitrile derivatives be controlled and analyzed?
- Methodological Answer : Isomer ratios depend on reaction kinetics and steric effects. For example, Pd-catalyzed reactions yield Z:E ratios up to 1:3.13 . To isolate isomers, use preparative HPLC with chiral columns or fractional crystallization. Dynamic NMR at variable temperatures can assess isomerization barriers . Computational modeling (e.g., DFT) predicts thermodynamic stability, guiding solvent selection (polar aprotic solvents favor E-isomers) .
Q. What computational strategies are used to predict the electronic properties of 3-Amino-3-morpholinoacrylonitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···N contacts) . Molecular docking evaluates binding affinities to biological targets (e.g., antimicrobial enzymes), with force fields like AMBER or CHARMM optimizing ligand-receptor interactions .
Q. How can contradictory spectral data for 3-Amino-3-morpholinoacrylonitrile derivatives be resolved?
- Methodological Answer : Overlapping NMR signals require advanced techniques:
- 2D NMR (COSY, HSQC) resolves coupled protons and assigns carbons unambiguously .
- Variable-temperature NMR distinguishes dynamic processes (e.g., tautomerism) from static isomerism .
- Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous assignments in HRMS fragmentation patterns .
Q. What methodologies assess the biological activity of 3-Amino-3-morpholinoacrylonitrile derivatives?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) quantify IC₅₀ values .
- X-ray co-crystallization : Resolve ligand-enzyme structures (e.g., with DNA gyrase) to identify binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
